苯氧基乙腈

描述

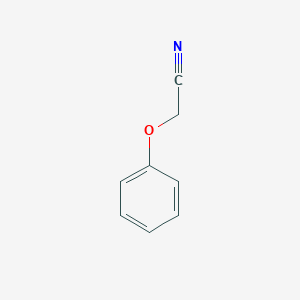

Phenoxyacetonitrile serves as a fundamental building block in the synthesis of arylnitrile structures, derived from simple aromatic feedstocks. Its utility in chemical synthesis stems from its role in facilitating the introduction of cyano groups into aromatic compounds.

Synthesis Analysis

The synthesis of phenoxyacetonitrile can be achieved through multiple routes. Notably, a nickel-catalyzed cyanation of phenol derivatives with aminoacetonitriles represents an environmentally friendly and efficient method. This process employs a nickel-based catalytic system and aminoacetonitriles as a cyanating agent, enabling the transformation of versatile phenol derivatives into arylnitriles with significant ease and minimal environmental impact (Ryosuke Takise, K. Itami, & Junichiro Yamaguchi, 2016).

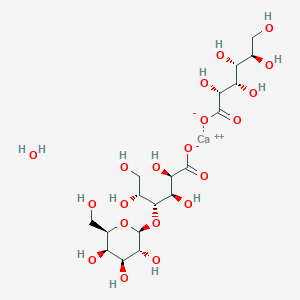

Molecular Structure Analysis

The molecular structure of phenoxyacetonitrile derivatives has been elucidated through various analytical techniques, including NMR and crystallography. These studies reveal detailed insights into the compound's structural dynamics and how they influence its reactivity and physical properties (Jin-Lan Li et al., 2023).

Chemical Reactions and Properties

Phenoxyacetonitrile undergoes several chemical reactions, including the addition of arylboronic acids catalyzed by cationic palladium complexes. This reaction pathway facilitates the synthesis of benzofurans from phenoxyacetonitriles, showcasing the compound's versatility in organic synthesis (Baowei Zhao & Xiyan Lu, 2006).

科学研究应用

提高液相色谱-质谱检测:Geerdink 等人(1987 年)的一项研究表明,向乙腈-水洗脱液中添加氯乙腈可显着提高液相色谱-负化学电离质谱的检测性能。这将对较低氯化酚的灵敏度提高了 30 倍 (Geerdink、Maris、Jong、Frei 和 Brinkman,1987 年).

苯并呋喃的催化合成:Zhao 和 Lu(2006 年)报道,阳离子钯催化剂对苯氧基乙腈合成苯并呋喃的单步合成具有高活性,可产生中等至良好的芳基酮产率 (Zhao 和 Lu,2006 年).

酚类化合物研究:Boudet(2007 年)讨论了酚类化合物在植物中适应不断变化的环境以及提供颜色、味道和健康益处方面至关重要的作用。分子生物学和基因组学的进步进一步加深了我们对其合成和调控的理解 (Boudet,2007 年).

除草剂开发:Blackman(1945 年)探讨了苯氧基乙酸(如 4-氯-2-甲基苯氧基乙酸和 2:4-二氯苯氧基乙酸)作为选择性除草剂的性能,表明在农业应用中具有潜在用途 (Blackman,1945 年).

类黄酮及其衍生物的合成:Arkhipov、Smirnov 和 Khilya(1997 年)使用侯本-赫施反应证明了 2,4-二羟基苯氧基苯乙酮的合成及其环化成新的 3-苯氧基色酮衍生物 (Arkhipov、Smirnov 和 Khilya,1997 年).

苯酚的羟基化:Zhang 等人(2002 年)报道,铜-12-硅钨酸催化苯酚在过氧化氢作用下氧化成二羟基苯,在乙腈中的最大转化率为 39%,比以前的方法有改进 (Zhang、Zhang、Ding、Yan、Ren 和 Suo,2002 年).

安全和危害

Phenoxyacetonitrile is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective measures such as wearing protective gloves/clothing and eye/face protection are advised .

作用机制

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, presence of other compounds, and specific characteristics of the biological system (like cell membrane properties) can all impact how a compound like phenoxyacetonitrile behaves.

属性

IUPAC Name |

2-phenoxyacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c9-6-7-10-8-4-2-1-3-5-8/h1-5H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLLSCJFPVSQXDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60287158 | |

| Record name | Phenoxyacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60287158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenoxyacetonitrile | |

CAS RN |

3598-14-9 | |

| Record name | 2-Phenoxyacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003598149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3598-14-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49354 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenoxyacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60287158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenoxyacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Phenoxyacetonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QU78TF2FK8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic routes to benzofurans starting from phenoxyacetonitrile?

A: Two main synthetic approaches utilize phenoxyacetonitrile as a precursor to benzofurans. The first method employs a Vilsmeier reaction, where phenoxyacetonitrile reacts with a Vilsmeier reagent (typically generated from phosphorus oxychloride and dimethylformamide) to yield 2-benzofurancarboxylic acid derivatives []. Alternatively, a palladium-catalyzed approach involves the addition of arylboronic acids to phenoxyacetonitrile in the presence of a cationic palladium catalyst, leading to the formation of benzofurans in a single step [, ].

Q2: Can phenoxyacetonitrile be used to synthesize other heterocycles besides benzofurans?

A: Yes, phenoxyacetonitrile acts as a valuable synthon for a range of heterocycles. For instance, it can undergo vicarious nucleophilic substitution (VNS) reactions with nitro(pentafluorosulfanyl)benzenes, leading to the formation of pentafluorosulfanyl-containing indoles and oxindoles after subsequent modifications [].

Q3: How does the structure of the aryloxy group in aryloxyacetonitriles affect their reactivity in light-induced rearrangements?

A: Research shows that various aryloxyacetonitriles, including those with substituents like methyl or methoxy groups on the aromatic ring, undergo similar light-induced rearrangements in methanol []. This suggests that the electronic nature of the substituent on the aryloxy group doesn't drastically alter the reaction pathway.

Q4: Has phenoxyacetonitrile been utilized in studies investigating biological targets?

A: While phenoxyacetonitrile itself might not be the final biologically active compound, its derivatives have shown potential in targeting specific interactions. For instance, studies investigating the carboxylate-imidazolium hydrogen bond, crucial in biological systems like the aspartate-histidine couple in serine proteases, utilize phenoxyacetonitrile derivatives [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Aminothiazolo[4,5-f]quinolin-5-ol](/img/structure/B46776.png)

![Ethyl Imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B46784.png)